1-(4-((4-(3,4-Dimethylphenyl)phthalazin-1-yl)oxy)phenyl)propan-1-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

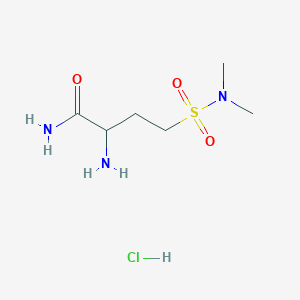

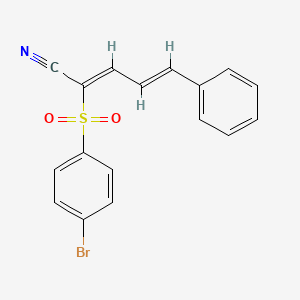

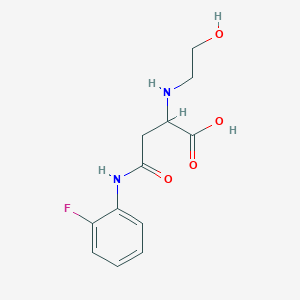

“1-(4-((4-(3,4-Dimethylphenyl)phthalazin-1-yl)oxy)phenyl)propan-1-one” is a compound that belongs to the class of phthalazine derivatives . Phthalazine derivatives have been reported to possess anticonvulsant activity and are considered as non-competitive AMPA receptor antagonists .

Synthesis Analysis

The synthesis of phthalazine derivatives, including “1-(4-((4-(3,4-Dimethylphenyl)phthalazin-1-yl)oxy)phenyl)propan-1-one”, involves the condensation of aroyl benzoic acid with hydrazine hydrate in boiling ethanol . The synthesized compounds are then reacted with chloroacetyl chloride to give chloroacetyl derivatives .Molecular Structure Analysis

The molecular structure of “1-(4-((4-(3,4-Dimethylphenyl)phthalazin-1-yl)oxy)phenyl)propan-1-one” is characterized by the presence of a phthalazine moiety, which is a nitrogen-containing heterocyclic compound . The compound also contains a dimethylphenyl group and a propan-1-one group .Chemical Reactions Analysis

Phthalazine derivatives, including “1-(4-((4-(3,4-Dimethylphenyl)phthalazin-1-yl)oxy)phenyl)propan-1-one”, are synthesized via a series of chemical reactions involving the condensation of aroyl benzoic acid with hydrazine hydrate, followed by reaction with chloroacetyl chloride .科学的研究の応用

Aromatic Polyamides Derived from Unsymmetrical Diamines Containing the Phthalazinone Moiety

This study by Cheng, Jian, and Mao (2002) focused on synthesizing novel poly(arylene ether amide)s containing the phthalazinone moiety. The research demonstrated that these polymers, derived from phthalazinone-based monomers, exhibited high glass-transition temperatures and excellent solubility in various solvents, indicating potential applications in high-performance materials (Lin Cheng, X. Jian, S. Mao, 2002).

Synthesis and Anti-inflammatory Evaluation of Phthalazinone Derivatives

In this study, Abd Alla et al. (2010) synthesized a range of phthalazinone derivatives and evaluated their anti-inflammatory activities. The research identified compounds with significant anti-inflammatory properties, highlighting the potential of phthalazinone derivatives in pharmaceutical applications (Mosaad S.M. Abd alla, M. Hegab, Nageh A. Abo Taleb, S. Hasabelnaby, A. Goudah, 2010).

Barriers to Rotation in Ortho-Alkylphenyl Substituted 1,3-Benzoxazines

This research by Brownstein, Horswill, and Ingold (1969) explored the rotational barriers in ortho-alkylphenyl substituted 1,3-benzoxazines, including derivatives related to phthalazinone. The study provided insights into the molecular dynamics of these compounds, which is crucial for understanding their chemical behavior (S. Brownstein, E. C. Horswill, K. Ingold, 1969).

X-ray Structures and Computational Studies of Several Cathinones

Nycz et al. (2011) conducted a study involving the structural analysis and computational studies of various cathinones, including 1-(3,4-dimethylphenyl)-2-(methylamino)propan-1-one. This research contributes to the understanding of the structural properties of cathinones, which are structurally related to phthalazinone derivatives (J. Nycz, G. Małecki, Marcin Zawiazalec, T. Paździorek, 2011).

One-pot Synthesis of Triazolyl Methoxy-phenyl Indazolo[2,1-b]phthalazine-trione Derivatives

Salehi et al. (2012) reported on the efficient one-pot synthesis of triazolyl methoxy-phenyl indazolo[2,1-b]phthalazine-trione derivatives. This study demonstrates the potential of phthalazinone derivatives in synthesizing complex molecules through multi-component reactions (P. Salehi, D. MaGee, M. Dabiri, L. Torkian, Jordan Donahue, 2012).

将来の方向性

特性

IUPAC Name |

1-[4-[4-(3,4-dimethylphenyl)phthalazin-1-yl]oxyphenyl]propan-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H22N2O2/c1-4-23(28)18-11-13-20(14-12-18)29-25-22-8-6-5-7-21(22)24(26-27-25)19-10-9-16(2)17(3)15-19/h5-15H,4H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFFDEJVHFASNCL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)C1=CC=C(C=C1)OC2=NN=C(C3=CC=CC=C32)C4=CC(=C(C=C4)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H22N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

382.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-((4-(3,4-Dimethylphenyl)phthalazin-1-yl)oxy)phenyl)propan-1-one | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(4-{[1-(1,3-dioxo-1,3-dihydro-2H-inden-2-yliden)ethyl]amino}phenyl)acetonitrile](/img/structure/B3015874.png)

![5-[(7-bromo-4-oxopyrido[1,2-a]pyrimidin-2-yl)methylsulfanyl]-2-butan-2-yl-2H-imidazo[1,2-c]quinazolin-3-one](/img/structure/B3015880.png)

![1-Methyl-4-[[4-[6-(4-methylphenyl)pyridazin-3-yl]piperazin-1-yl]methyl]pyridin-2-one](/img/structure/B3015881.png)

![1-[3-({5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}oxy)azetidin-1-yl]-2-(thiophen-2-yl)ethan-1-one](/img/structure/B3015885.png)